molecular formula C26H23NO4 B8059361 (3S,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-3-carboxylic acid

(3S,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-3-carboxylic acid

Cat. No.: B8059361
M. Wt: 413.5 g/mol
InChI Key: GHKDFAVPKIFJQB-DHIUTWEWSA-N
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Description

(3S,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-3-carboxylic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is known for its unique structural features, which include a fluorenylmethoxycarbonyl (Fmoc) protecting group and a phenyl-substituted pyrrolidine ring. The presence of these groups makes it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-phenylalanine and fluorenylmethoxycarbonyl chloride.

    Formation of the Pyrrolidine Ring: The key step involves the cyclization of (S)-phenylalanine to form the pyrrolidine ring. This is achieved through a series of reactions, including amide bond formation and cyclization under acidic or basic conditions.

    Introduction of the Fmoc Group: The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. This step is crucial for protecting the amine group during subsequent reactions.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Industrial production requires optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time.

    Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.

    Automation and Scale-Up: Automated systems and large-scale reactors are used to handle the increased volume of reactants and products.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The Fmoc group can be selectively removed under basic conditions, allowing for further functionalization of the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: The Fmoc group is typically removed using piperidine in a solvent such as dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidation can yield products such as ketones or aldehydes.

    Reduction: Reduction can produce alcohols or amines.

    Substitution: Removal of the Fmoc group results in a free amine, which can be further functionalized.

Scientific Research Applications

(3S,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.

    Industry: The compound is used in the production of fine chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of (3S,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group protects the amine functionality, allowing selective reactions at other sites. Upon removal of the Fmoc group, the free amine can participate in various biochemical pathways, influencing enzyme activity and protein interactions. The phenylpyrrolidine moiety contributes to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-1-{[(tert-Butoxy)carbonyl]-4-phenylpyrrolidine-3-carboxylic acid: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.

    (3S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid: Similar structure with a methoxy-substituted phenyl group.

Uniqueness

The uniqueness of (3S,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-3-carboxylic acid lies in its combination of the Fmoc protecting group and the phenylpyrrolidine moiety. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis. The Fmoc group offers ease of removal under mild conditions, while the phenylpyrrolidine structure imparts chiral properties and enhances binding interactions with molecular targets.

Properties

IUPAC Name

(3S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c28-25(29)23-15-27(14-22(23)17-8-2-1-3-9-17)26(30)31-16-24-20-12-6-4-10-18(20)19-11-5-7-13-21(19)24/h1-13,22-24H,14-16H2,(H,28,29)/t22-,23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKDFAVPKIFJQB-DHIUTWEWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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